molecular formula C5H11ClFN B8137252 (2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride

(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride

Cat. No.: B8137252
M. Wt: 139.60 g/mol
InChI Key: OPLZEFBPWWZOHT-UYXJWNHNSA-N
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Description

(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride is a chemical compound that has gained significant attention in various fields, including medical, environmental, and industrial research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride typically involves multiple steps, starting with the appropriate precursors. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves optimizing the reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and other advanced technologies are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme inhibition and receptor binding. In medicine, it has potential therapeutic uses, such as in the development of new drugs. In industry, it is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding the exact mechanism is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include (2S,4R)-4-Fluoro-2-ethylpyrrolidine hydrochloride and (2S,4R)-4-Fluoro-2-propylpyrrolidine hydrochloride. These compounds differ in their alkyl chain length, which can affect their reactivity and biological activity.

List of Similar Compounds

  • (2S,4R)-4-Fluoro-2-ethylpyrrolidine hydrochloride

  • (2S,4R)-4-Fluoro-2-propylpyrrolidine hydrochloride

  • (2S,4R)-4-Fluoro-2-butylpyrrolidine hydrochloride

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Properties

IUPAC Name

(2S,4R)-4-fluoro-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLZEFBPWWZOHT-UYXJWNHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CN1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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